5-Bromo-4-(diethoxymethyl)-2-methoxypyridine
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Overview
Description
5-Bromo-4-(diethoxymethyl)-2-methoxypyridine is a heterocyclic organic compound that contains a pyridine ring substituted with bromine, diethoxymethyl, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(diethoxymethyl)-2-methoxypyridine typically involves the bromination of 4-(diethoxymethyl)-2-methoxypyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would be essential to optimize the reaction conditions and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(diethoxymethyl)-2-methoxypyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The diethoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include 4-(diethoxymethyl)-2-methoxypyridine derivatives with various substituents replacing the bromine atom.
Oxidation Reactions: Products include 4-(diethoxymethyl)-2-methoxypyridine aldehydes or carboxylic acids.
Reduction Reactions: Products include 4-(diethoxymethyl)-2-methoxypyridine without the bromine atom.
Scientific Research Applications
5-Bromo-4-(diethoxymethyl)-2-methoxypyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where brominated pyridine derivatives have shown efficacy.
Industry: It is used in the development of new materials, including polymers and advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-4-(diethoxymethyl)-2-methoxypyridine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromine atom and the diethoxymethyl group play crucial roles in its reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-(Diethoxymethyl)-2-methoxypyridine: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Bromo-2-methoxypyridine:
4-(Diethoxymethyl)-2-methylpyridine: Substitutes the methoxy group with a methyl group, altering its chemical properties and reactivity.
Uniqueness
5-Bromo-4-(diethoxymethyl)-2-methoxypyridine is unique due to the presence of both the bromine atom and the diethoxymethyl group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
5-bromo-4-(diethoxymethyl)-2-methoxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO3/c1-4-15-11(16-5-2)8-6-10(14-3)13-7-9(8)12/h6-7,11H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGASBCTTVZFDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC(=NC=C1Br)OC)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.15 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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